1-(4-chlorophenyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorophenyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a complex organic compound with a unique structure that combines a pyrazolo[3,4-d]pyrimidinone core with chlorophenyl and phenylpiperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-d]pyrimidinone core, followed by the introduction of the chlorophenyl and phenylpiperazine groups through nucleophilic substitution and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Advanced techniques like microwave-assisted synthesis and green chemistry approaches may also be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield amine or alcohol derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a variety of structurally diverse compounds.
Scientific Research Applications
1-(4-chlorophenyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reference standard in analytical chemistry.
Biology: It serves as a tool compound in biological studies to investigate cellular pathways and molecular interactions.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and neuroprotective effects.
Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propan-1-one
- 1-(4-chlorophenyl)-4-(4-phenylpiperazin-1-yl)butan-1-one
- 1-(4-chlorophenyl)-2-(4-phenylpiperazin-1-yl)ethan-1-one
Uniqueness
1-(4-chlorophenyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one stands out due to its unique pyrazolo[3,4-d]pyrimidinone core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
1-(4-chlorophenyl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN6O2/c24-17-6-8-19(9-7-17)30-22-20(14-26-30)23(32)29(16-25-22)15-21(31)28-12-10-27(11-13-28)18-4-2-1-3-5-18/h1-9,14,16H,10-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHPITMVIKAJPHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C=NC4=C(C3=O)C=NN4C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.